molecular formula C34H43N5O5S B1662704 L162441

L162441

Numéro de catalogue: B1662704
Poids moléculaire: 633.8 g/mol
Clé InChI: WBIXDQUYJJTNNI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

L162441 subit diverses réactions chimiques, notamment :

    Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants incluent les agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

    Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants incluent les agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

    Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en se liant au récepteur de l'angiotensine de type 1, bloquant ainsi l'action de l'angiotensine II. Cette inhibition empêche les effets vasoconstricteurs et de sécrétion d'aldostérone de l'angiotensine II, entraînant une diminution de la pression artérielle et d'autres effets physiologiques . Les cibles moléculaires et les voies impliquées incluent le système rénine-angiotensine-aldostérone .

Applications De Recherche Scientifique

Cardiovascular Diseases

L162441 has been investigated for its ability to treat several cardiovascular conditions, including:

  • Hypertension : By blocking angiotensin II receptors, this compound helps lower blood pressure, making it effective for hypertensive patients.
  • Heart Failure : Studies indicate that it can improve cardiac function and reduce hospitalizations related to heart failure by inhibiting left ventricular remodeling and improving exercise tolerance .
  • Endothelial Dysfunction : The compound may also address diseases caused by endothelial dysfunction, which is a precursor to various cardiovascular diseases .

Metabolic Disorders

Research has shown that this compound may be beneficial in managing metabolic disorders such as:

  • Diabetes : It has potential applications in treating diabetic nephropathy and other complications associated with diabetes by improving renal function and reducing oxidative stress .
  • Obesity : Some studies suggest that this compound may assist in weight management through its effects on metabolic pathways .

Case Study 1: Heart Failure Management

A clinical trial involving patients with chronic heart failure demonstrated that administration of this compound resulted in significant improvements in left ventricular ejection fraction (LVEF) and a reduction in B-type natriuretic peptide (BNP) levels, indicating better cardiac function. Patients reported improved quality of life and reduced symptoms of heart failure during the study period.

Case Study 2: Diabetes and Nephropathy

In a study focusing on diabetic nephropathy, patients treated with this compound showed a marked decrease in proteinuria and improvements in renal function over six months. The study concluded that this compound could be an effective adjunct therapy for managing diabetic kidney disease.

Data Table: Summary of Clinical Findings

Application AreaEffectivenessKey Findings
HypertensionHighSignificant reduction in blood pressure
Heart FailureModerateImproved LVEF; reduced hospitalizations
DiabetesHighDecreased proteinuria; improved renal function
Endothelial DysfunctionModerateEnhanced endothelial function; reduced oxidative stress

Comparaison Avec Des Composés Similaires

L162441 est unique dans son action antagoniste spécifique sur le récepteur de l'angiotensine de type 1. Les composés similaires incluent :

Ces composés partagent des cibles thérapeutiques similaires mais diffèrent par leurs structures chimiques et leurs mécanismes d'action spécifiques.

Activité Biologique

L162441 is a compound known for its significant biological activity, particularly in the context of cardiovascular and central nervous system (CNS) pharmacology. This article delves into its mechanisms of action, pharmacological profiles, and relevant case studies, supported by diverse research findings.

This compound is classified as a selective angiotensin II receptor antagonist. Its primary mechanism involves blocking the angiotensin II type 1 (AT1) receptor, which plays a crucial role in regulating blood pressure and fluid balance. By inhibiting this receptor, this compound can effectively reduce hypertension and mitigate associated cardiovascular risks.

Key Pharmacological Properties

  • Binding Affinity : this compound exhibits subnanomolar binding affinity for both AT1 and AT2 receptors, with IC50 values reported around 0.5 nM for AT1 receptors .
  • Selectivity : The compound demonstrates high selectivity for AT1 over other G-protein-coupled receptors (GPCRs), minimizing off-target effects that could lead to adverse reactions.

Biological Activity in Cardiovascular Applications

The biological activity of this compound has been extensively studied in various cardiovascular models. Its efficacy in treating conditions such as heart failure, hypertension, and myocardial infarction has been documented.

Table 1: Summary of Biological Activities

ActivityEffectivenessReference
Hypertension ReductionSignificant decrease
Improvement in Left Ventricular FunctionEnhanced ejection fraction
Reduction of Myocardial RemodelingNotable inhibition

Case Studies Highlighting Efficacy

Several case studies have illustrated the therapeutic potential of this compound in clinical settings:

  • Case Study 1 : A clinical trial involving patients with chronic heart failure demonstrated that those treated with this compound showed a marked improvement in exercise tolerance and quality of life compared to placebo groups. The study reported a 30% reduction in hospitalization rates due to heart failure exacerbations .
  • Case Study 2 : Another study focused on patients with resistant hypertension found that administration of this compound led to a significant reduction in systolic blood pressure over a 12-week period, suggesting its utility as a second-line therapy for difficult-to-treat cases .

Research Findings on CNS Activity

Emerging data indicate that this compound may also possess neuroprotective properties, potentially contributing to its application in CNS disorders. Research has shown that it can modulate neurotransmitter systems involved in mood regulation and cognition.

Table 2: CNS Activity Overview

ActivityObserved EffectReference
Modulation of Serotonin ReceptorsIncreased serotonin activity
NeuroprotectionReduced neuronal apoptosis

Propriétés

IUPAC Name

butyl N-[2-[4-[[2-butyl-5-methyl-6-(pentanoylamino)imidazo[4,5-b]pyridin-3-yl]methyl]phenyl]phenyl]sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H43N5O5S/c1-5-8-15-31-36-29-22-28(37-32(40)16-9-6-2)24(4)35-33(29)39(31)23-25-17-19-26(20-18-25)27-13-11-12-14-30(27)45(42,43)38-34(41)44-21-10-7-3/h11-14,17-20,22H,5-10,15-16,21,23H2,1-4H3,(H,37,40)(H,38,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIXDQUYJJTNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=CC(=C(N=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)OCCCC)C)NC(=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H43N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L162441
Reactant of Route 2
Reactant of Route 2
L162441
Reactant of Route 3
Reactant of Route 3
L162441
Reactant of Route 4
Reactant of Route 4
L162441
Reactant of Route 5
Reactant of Route 5
L162441
Reactant of Route 6
Reactant of Route 6
L162441

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.